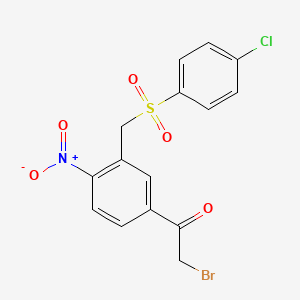

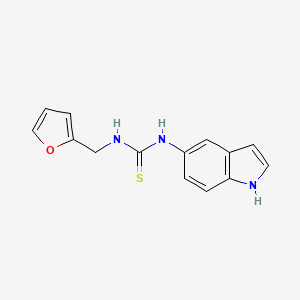

![molecular formula C22H17NO4S B2750186 Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate CAS No. 441290-52-4](/img/structure/B2750186.png)

Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate” is a complex organic compound. It is a derivative of thiophene, a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate”, is a topic of interest for medicinal chemists. They are synthesized to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis involves various chemical reactions, including Cu-catalyzed N-arylation .Molecular Structure Analysis

The molecular structure of “Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate” is complex, involving multiple functional groups. Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, forms the core of this molecule . The molecule also contains a carbonyl group and an amino group, contributing to its diverse chemical properties .Chemical Reactions Analysis

“Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate” can undergo various chemical reactions. Carbonyl compounds, like this one, are known to undergo nucleophilic addition reactions . The carbonyl group in these compounds is polarized, making the carbonyl carbon susceptible to attack by a nucleophile .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Thiophene derivatives, including our compound of interest, play a crucial role in medicinal chemistry. Researchers have explored their potential as lead molecules due to their diverse therapeutic properties. Some notable applications include:

Copper-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

Our compound can participate in Cu-catalyzed N-arylation reactions. Specifically, it can undergo efficient carbon–nitrogen cross-coupling with (hetero)aryl iodides. This synthetic method allows for the modification of aromatic heterocycles, expanding the compound’s utility .

Functionalization of 2-Oxazolidinones

Researchers have employed thiophene-containing molecules in the synthesis of functionalized 2-oxazolidinones. These compounds find applications in various areas, including drug development and materials science .

Orientations Futures

Thiophene derivatives, including “Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate”, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . Additionally, the development of more efficient synthesis methods, such as the Cu-catalyzed N-arylation , is a promising area of future research.

Propriétés

IUPAC Name |

methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-26-17-12-14-8-4-3-7-13(14)11-16(17)21(24)23-19-15-9-5-6-10-18(15)28-20(19)22(25)27-2/h3-12H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPPWEBLUFGBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[4.7]dodecan-2-ylmethanol](/img/structure/B2750103.png)

![3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2750104.png)

![Oxan-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2750111.png)

![(2,4-Dimethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2750112.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2750121.png)

![N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2750125.png)